4-bromo-N-butan-2-ylbenzenesulfonamide
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Overview
Description
4-bromo-N-butan-2-ylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19266 It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-bromo-N-butan-2-ylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
4-bromo-N-butan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
4-bromo-N-butan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing new anticancer and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-butan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and proliferation .
Comparison with Similar Compounds
4-bromo-N-butan-2-ylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-butylbenzenesulfonamide: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-(tert-butyl)benzenesulfonamide: Similar but with a tert-butyl group instead of a sec-butyl group, which can influence its steric properties and reactivity.
Properties
Molecular Formula |
C10H14BrNO2S |
---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
4-bromo-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
AALCXOKJGJWGBH-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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